molecular formula C9H15N3O B1444730 (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1038392-15-2

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1444730
CAS No.: 1038392-15-2
M. Wt: 181.23 g/mol
InChI Key: AMLIQJDXZAPTJT-UHFFFAOYSA-N
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Description

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic organic compound with a unique structure that includes both a pyrazole ring and a tetrahydropyran ring linked by a methanamine bridge. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the addition of the tetrahydropyran group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structure, which includes both a pyrazole and a tetrahydropyran ring, makes it a candidate for biological studies. Pyrazoles are known for their diverse biological activities, and the presence of a tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The combination of pyrazole and tetrahydropyran rings may lead to the development of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

The compound’s unique structure also makes it of interest in material science. It can be used to design new materials with tailored properties, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine is not well-documented. its structure suggests that it may interact with various molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s solubility and stability. These interactions may influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine: This compound itself serves as a reference point.

    N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: A similar compound with a methyl group instead of a pyrazole ring.

    (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methanamine group.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring and a tetrahydropyran ring linked by a methanamine bridge. This structure provides a versatile platform for chemical modifications and the exploration of new biological activities. The presence of both heterocyclic rings and a basic amine functionality makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

[1-(oxan-2-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIQJDXZAPTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732440
Record name 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038392-15-2
Record name 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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